molecular formula C11H14O2 B13186067 (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13186067
M. Wt: 178.23 g/mol
InChI Key: IVSJZMUJOFGIOR-LLVKDONJSA-N
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Description

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes a methoxy group and a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 6-methoxy-1-tetralone using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like ethanol or methanol and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction of the precursor compounds efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-1-tetralone: A precursor in the synthesis of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

    1-tetralone: Lacks the methoxy group but shares the tetrahydronaphthalene backbone.

    1,2,3,4-tetrahydronaphthalene: The fully saturated version without any functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the methoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1

InChI Key

IVSJZMUJOFGIOR-LLVKDONJSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H](CCC2)O

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)O

Origin of Product

United States

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